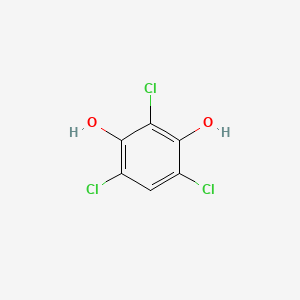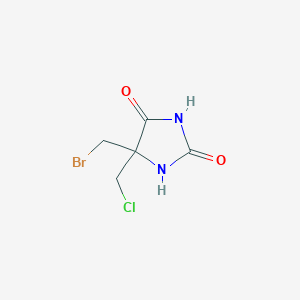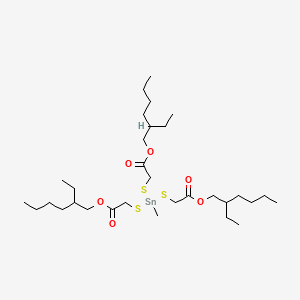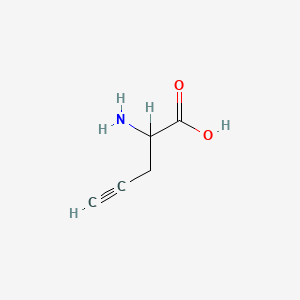
2-氧代-2H-吡喃-3-羧酸甲酯
描述
Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α ,β -unsaturated ketone. It activates caspases-3, -8 and -9 weakly in HL-60 cells.
科学研究应用
- 2-氧代-2H-吡喃-3-羧酸甲酯常被用作细胞毒性研究的试剂。研究人员调查其对人类口腔正常细胞和肿瘤细胞的影响。通过检查其对细胞活力、增殖和凋亡的影响,科学家可以深入了解潜在的治疗应用或药物开发 .
- 该化合物在多组分反应中发挥作用。例如,它参与苯甲酰甲醛水合物、1,3-二甲基巴比妥酸和4-羟基-6-甲基-2H-吡喃-2-酮的反应。合成的产物使用核磁共振、红外光谱、质谱和元素分析等技术进行表征 .
细胞毒性研究
多组分反应
作用机制
Target of Action
Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone . The primary targets of this compound are caspases-3, -8, and -9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
Methyl 2-oxo-2H-pyran-3-carboxylate interacts with its targets (caspases-3, -8, and -9) by activating them . Activation of these caspases can lead to programmed cell death, a process that is crucial in controlling cell proliferation and the removal of damaged cells .
Biochemical Pathways
The activation of caspases-3, -8, and -9 by Methyl 2-oxo-2H-pyran-3-carboxylate can trigger a series of biochemical pathways leading to programmed cell death . These pathways involve a cascade of proteolytic activity where one activated caspase can cleave and activate other caspases, amplifying the initial signal and leading to the orchestrated demolition of the cell .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The activation of caspases-3, -8, and -9 by Methyl 2-oxo-2H-pyran-3-carboxylate leads to programmed cell death . This can result in the removal of damaged cells, control of cell proliferation, and prevention of tumor growth .
生化分析
Biochemical Properties
Methyl 2-oxo-2H-pyran-3-carboxylate plays a significant role in biochemical reactions due to its structure as a cyclic α,β-unsaturated ketone. It has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells . These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The interaction of Methyl 2-oxo-2H-pyran-3-carboxylate with these enzymes suggests its potential role in modulating apoptotic pathways.
Cellular Effects
Methyl 2-oxo-2H-pyran-3-carboxylate has been observed to have cytotoxic effects on various types of cells, including both normal and tumor cells It influences cell function by activating caspases, which are involved in the execution phase of apoptosis This activation leads to the cleavage of specific cellular substrates, ultimately resulting in cell death
Molecular Mechanism
The molecular mechanism of action of Methyl 2-oxo-2H-pyran-3-carboxylate involves its interaction with caspases, leading to their activation . This compound binds to the active sites of these enzymes, promoting their catalytic activity. The activation of caspases triggers a cascade of proteolytic events that culminate in apoptosis. Additionally, Methyl 2-oxo-2H-pyran-3-carboxylate may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-oxo-2H-pyran-3-carboxylate have been observed to change over time. The compound’s stability and degradation can impact its efficacy and potency. Studies have shown that Methyl 2-oxo-2H-pyran-3-carboxylate remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function, including sustained activation of apoptotic pathways, have also been reported in in vitro studies.
Dosage Effects in Animal Models
The effects of Methyl 2-oxo-2H-pyran-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxic or adverse effects at high doses include apoptosis and potential damage to vital organs.
Metabolic Pathways
Methyl 2-oxo-2H-pyran-3-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound may undergo enzymatic transformations, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of Methyl 2-oxo-2H-pyran-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of Methyl 2-oxo-2H-pyran-3-carboxylate can influence its biological activity and effectiveness in modulating cellular functions.
Subcellular Localization
Methyl 2-oxo-2H-pyran-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.
属性
IUPAC Name |
methyl 2-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVZWOMUTYNUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180653 | |
| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25991-27-9 | |
| Record name | 3-Carbomethoxy-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25991-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



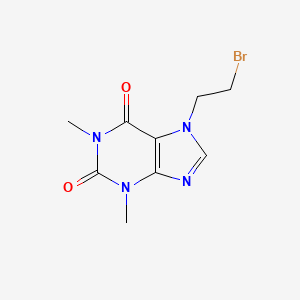

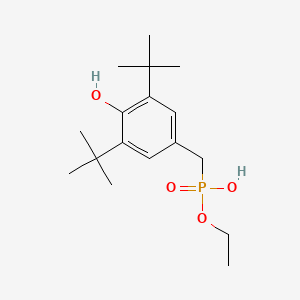
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

